molecular formula C23H28N4O5 B2544591 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 872857-04-0

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No.: B2544591
CAS No.: 872857-04-0
M. Wt: 440.5
InChI Key: YUXWDDRPDYOZNT-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a multifaceted organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a series of organic reactions, involving:

  • Formation of the Indole Derivative: : The indole core is constructed first, often via a Fischer indole synthesis or by modifying commercially available indole derivatives.

  • Incorporation of the Morpholino Group: : This involves nucleophilic substitution or Michael addition reactions.

  • Assembly of the Acetamide Framework: : The final structure is achieved by linking the morpholino group and indole derivative with acetamide using peptide coupling reactions, often involving reagents such as EDC or DCC.

Industrial Production Methods

On an industrial scale, the compound is produced in multi-step processes that ensure high purity and yield:

  • Large-scale Fischer Indole Synthesis: : Modified to handle bulk quantities.

  • Continuous Flow Reactions: : Used to streamline the incorporation of the morpholino group and the assembly of the acetamide framework.

  • Purification: : Involves crystallization and chromatography to remove impurities and attain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, primarily affecting the indole ring, to form various oxidized derivatives.

  • Reduction: : Reduction reactions, such as hydrogenation, can modify the oxo groups within the molecule.

  • Substitution: : Nucleophilic and electrophilic substitution reactions occur at specific positions of the indole and morpholino moieties.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like PCC or KMnO₄ under mild conditions.

  • Reduction: : Employs hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Uses reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitutions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives with modified pharmacokinetic properties.

  • Reduced forms that may exhibit different biological activities.

  • Substituted analogs which can be further tailored for specific applications.

Scientific Research Applications

Chemistry

The compound is used as a building block for synthesizing complex organic molecules, serving as a precursor in various synthetic pathways.

Biology

It functions as a probe in studying biochemical pathways due to its ability to interact with multiple biological targets.

Medicine

Investigated for its potential therapeutic properties, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Used in the development of specialty chemicals and advanced materials, given its robust chemical reactivity and structural versatility.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : Primarily interacts with enzymes and receptors, modulating their activity.

  • Pathways: : Involves pathways related to cell signaling, oxidative stress, and inflammatory responses.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide stands out due to its multi-functional groups, which offer diverse reactivity and broad application potential.

Similar Compounds

  • Indole Derivatives: : Share the indole core structure but differ in functionalization, leading to varied biological and chemical properties.

  • Morpholino Compounds: : Contain the morpholino moiety, used in the synthesis of various pharmaceuticals and research chemicals.

  • Acetamide Compounds: : Include the acetamide group, known for its role in forming stable amide bonds in peptides and other biologically relevant molecules.

This article provides an overview of the compound's intricate structure, preparation methods, chemical reactivity, and applications across different scientific fields. Its unique properties distinguish it from related compounds, underscoring its significance in both research and industrial contexts.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c28-20-7-3-9-25(20)10-4-8-24-23(31)22(30)18-15-27(19-6-2-1-5-17(18)19)16-21(29)26-11-13-32-14-12-26/h1-2,5-6,15H,3-4,7-14,16H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXWDDRPDYOZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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